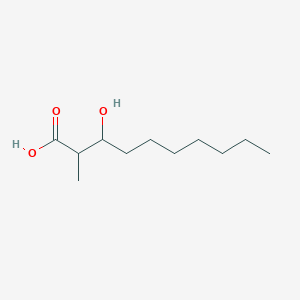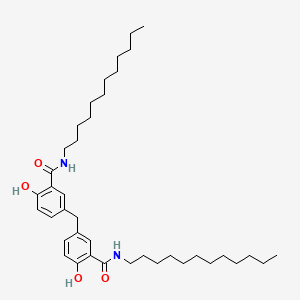
3,3'-Methylenebis(N-dodecyl-6-hydroxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is an organic compound characterized by its complex structure, which includes aromatic rings, amide groups, and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) typically involves the reaction of N-dodecyl-6-hydroxybenzamide with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a linking agent between two molecules of N-dodecyl-6-hydroxybenzamide, forming the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic rings and alkyl chains contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-dodecyl-6-hydroxybenzamide
- 3,3’-Methylenebis(6-hydroxybenzaldehyde)
- N-dodecyl-2-hydroxybenzamide
Uniqueness
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is unique due to its methylene bridge linking two N-dodecyl-6-hydroxybenzamide units. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications.
Propriétés
Numéro CAS |
64401-33-8 |
|---|---|
Formule moléculaire |
C39H62N2O4 |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
N-dodecyl-5-[[3-(dodecylcarbamoyl)-4-hydroxyphenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C39H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-27-40-38(44)34-30-32(23-25-36(34)42)29-33-24-26-37(43)35(31-33)39(45)41-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,30-31,42-43H,3-22,27-29H2,1-2H3,(H,40,44)(H,41,45) |
Clé InChI |
MGMXSEBHGAAZBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)NCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


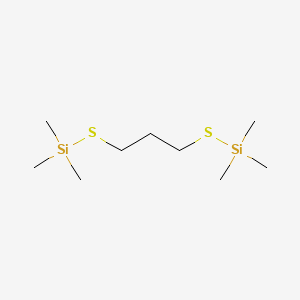
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
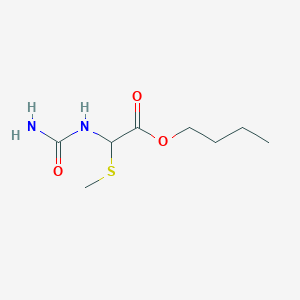



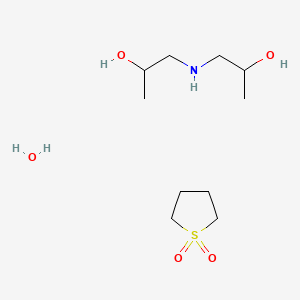
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
